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molecular formula C10H9ClO4 B8761508 2-Acetonyloxy-5-chlorobenzoic Acid

2-Acetonyloxy-5-chlorobenzoic Acid

Cat. No. B8761508
M. Wt: 228.63 g/mol
InChI Key: GCYAYALKLULVFC-UHFFFAOYSA-N
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Patent
US03953595

Procedure details

To a solution of 5.16 g. (0.3 mole) of 5-chlorosalicylic acid in 60 ml. of ethanol and 40 ml. of water containing 1.2 g. (0.03 mole) of sodium hydroxide is added 2.8 g. (0.03 mole) of chloroacetone and the solution heated to reflux for 5 hours. The resulting solution is cooled in an ice bath and the precipitated product filtered, dried and recrystallized from ether, 800 mg., m.p. 90°-91° C.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.03 mol
Type
reactant
Reaction Step Three
Quantity
0.03 mol
Type
reactant
Reaction Step Four
Name
Quantity
1.2 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.C(O)C.[OH-].[Na+].Cl[CH2:18][C:19](=[O:21])[CH3:20]>O>[CH2:18]([O:11][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])[C:19]([CH3:20])=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)O)=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0.03 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.03 mol
Type
reactant
Smiles
ClCC(C)=O
Step Five
Name
Quantity
1.2 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the precipitated product filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ether, 800 mg

Outcomes

Product
Name
Type
Smiles
C(C(=O)C)OC1=C(C(=O)O)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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